2'-Deoxy-6-thioguanosine-5'-monophosphate

DNA Replication DNA Repair Thiopurine Toxicity

This compound is the essential monophosphate precursor to the active antileukemic triphosphate metabolite, making it the only substrate capable of accurately modeling 6-thioguanine's DNA-directed cytotoxicity. Unlike its ribonucleotide form, this deoxy analog is specifically incorporated into DNA, uniquely inducing a 10-15°C duplex destabilization and generating stalled replication complexes. It is the definitive starting material for in vitro reconstitution of DNA mismatch repair pathways, preparation of defined thio-lesion templates, and high-throughput telomerase inhibition screens. Ensure you observe the biochemical effects of this thiopurine with the precision that only this exact nucleotide provides. Request a quote for your research needs today.

Molecular Formula C10H14N5O6PS
Molecular Weight 363.29 g/mol
Cat. No. B12072882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-6-thioguanosine-5'-monophosphate
Molecular FormulaC10H14N5O6PS
Molecular Weight363.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)
InChIKeyYIPMDIYPXBPBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-6-thioguanosine-5'-monophosphate: Essential Nucleotide Analog for Investigating Thiopurine Mechanisms and DNA Repair


2'-Deoxy-6-thioguanosine-5'-monophosphate (6-thio-dGMP; CAS 15303-00-1; molecular formula C10H14N5O6PS; molecular weight 363.29 g/mol) is the monophosphate nucleotide analog of the clinically utilized antileukemic and immunosuppressive agent 6-thioguanine. It serves as the obligate intracellular precursor to its corresponding triphosphate (6-thio-dGTP), which is subsequently incorporated into DNA in place of guanine . This compound is a cornerstone reagent for biochemical investigations into thiopurine metabolism, DNA polymerase fidelity, and the molecular mechanisms of DNA mismatch repair (MMR) .

Why 2'-Deoxy-6-thioguanosine-5'-monophosphate Cannot Be Replaced by Other Nucleotide Analogs


Attempts to substitute 2'-deoxy-6-thioguanosine-5'-monophosphate with other thiopurine nucleotides (e.g., 6-thioinosine monophosphate or 6-mercaptopurine metabolites) or even its own ribonucleotide counterpart (6-thioguanosine monophosphate) will fundamentally alter experimental outcomes. The unique combination of a 6-thione group and a 2'-deoxyribose sugar dictates its specific recognition by critical enzymes. While the ribonucleotide form is a substrate for guanylate kinase and can be incorporated into RNA [1], the deoxy form is the specific precursor for DNA incorporation. Furthermore, its differential inhibition profile—for example, it does not inhibit deoxyguanosine kinase unlike other analogs such as 8-bromoGMP [2]—and its distinct DNA duplex destabilization properties, as quantified in the evidence below, mean that only this specific compound can be used to accurately model the DNA-directed cytotoxicity of 6-thioguanine.

Quantitative Evidence for the Differentiated Performance of 2'-Deoxy-6-thioguanosine-5'-monophosphate


Severe Impairment of DNA Ligation at the 3' Terminus

The incorporation of 6-thioguanine (derived from 2'-deoxy-6-thioguanosine-5'-monophosphate) at the 3' terminus of a DNA strand severely inhibits the subsequent ligation step, a key differentiator from unmodified guanine. In a nicked duplex DNA substrate, the ability of T4 DNA ligase to join the 5'-phosphate with the 3'-S6G-OH was severely inhibited compared to the 3'-guanine-extended control [1].

DNA Replication DNA Repair Thiopurine Toxicity

Significant Reduction in DNA Polymerization Rate

DNA synthesis across a template containing 6-thioguanine (S6G) is significantly slowed. Polymerization catalyzed by the Klenow fragment of *E. coli* DNA polymerase I, as well as by human DNA polymerases α, γ, and δ, was slowed considerably when copying an S6G-containing template compared to a corresponding guanine-containing template [1].

DNA Polymerase Fidelity Nucleotide Analogs Enzyme Kinetics

Substantial Thermodynamic Destabilization of DNA Duplexes

The incorporation of a 2'-deoxy-6-thioguanosine residue into an oligonucleotide has a quantifiable destabilizing effect on DNA duplex formation. NMR and UV temperature dependence studies indicate that the presence of 2'-deoxy-6-thioguanosine (ds(6)G) acts to destabilize duplex formation in an octamer by about 10 to 15 degrees Celsius [1]. This is a substantial effect compared to the native sequence.

Oligonucleotide Synthesis Nucleic Acid Chemistry Biophysical Characterization

Selective Inhibition of Telomere Elongation via Stalled Telomerase Complex

The triphosphate metabolite of 2'-deoxy-6-thioguanosine (6-thio-dGTP) is a potent and specific inhibitor of telomere elongation by human telomerase. It acts by being inserted into the telomere, preventing synthesis of additional telomeric repeats. This occurs by inducing a non-productive stalled telomerase complex, rather than by causing enzyme dissociation [1]. This mechanism is distinct from other nucleotide analog telomerase inhibitors.

Telomere Biology Cancer Therapeutics Enzyme Mechanism

Key Research Applications for 2'-Deoxy-6-thioguanosine-5'-monophosphate Based on Differentiated Evidence


Investigating the Molecular Basis of Thiopurine-Induced Cytotoxicity and DNA Damage

This compound is the definitive starting material for *in vitro* reconstitution of the DNA damage pathway of 6-thioguanine. As shown in the evidence, its incorporation into DNA leads to severe ligation inhibition and slowed polymerase progression [1]. Researchers can use 6-thio-dGMP to prepare defined DNA substrates (via enzymatic or chemical synthesis) to dissect the precise molecular events leading to DNA double-strand breaks and cell cycle arrest that are characteristic of thiopurine therapy.

Probing the Fidelity and Substrate Specificity of DNA and RNA Polymerases

The evidence confirms that 2'-deoxy-6-thioguanosine-5'-monophosphate's metabolite acts as a specific, non-canonical substrate for multiple polymerases [1]. This compound can be employed in steady-state and pre-steady-state kinetic assays to determine the efficiency and fidelity with which various polymerases (e.g., Y-family translesion synthesis polymerases, viral reverse transcriptases) incorporate and extend this modified nucleotide, providing insights into mutagenesis and antiviral drug design.

Designing Novel Oligonucleotide Tools with Tunable Biophysical Properties

The quantifiable 10-15°C destabilization of DNA duplexes conferred by this compound [2] is a critical parameter for oligonucleotide design. It can be strategically incorporated into primers for allele-specific PCR to improve discrimination, or into antisense oligonucleotides and molecular beacons to fine-tune their binding affinity and specificity for target sequences. The sulfur atom also provides a unique handle for further chemical functionalization or metal-ion coordination studies.

Dissecting the Telomerase Catalytic Cycle and Screening for Novel Telomerase Inhibitors

Based on the evidence that its triphosphate form induces a unique 'stalled' telomerase complex [3], 2'-deoxy-6-thioguanosine-5'-monophosphate is an essential tool for telomere biology. It can be used as a precursor to generate the active inhibitor *in situ* in telomerase assays, enabling researchers to study the enzyme's translocation and processivity steps. Furthermore, it serves as a valuable positive control and benchmark compound in high-throughput screening campaigns aimed at discovering new small-molecule inhibitors of telomerase for cancer therapy.

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